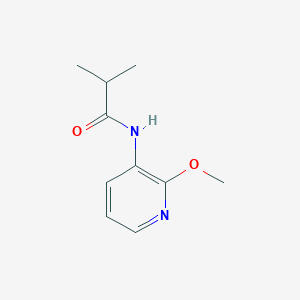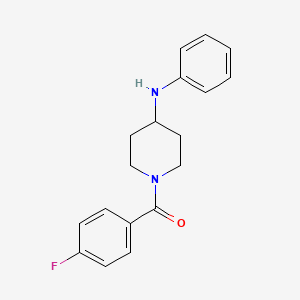
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxypyridin-3-yl)pyridine-2-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a carboxamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide typically involves the reaction of 2-methoxypyridine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where 2-methoxypyridine is reacted with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Methoxypyridin-3-yl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Methoxypyridine: A simpler analog with only a methoxy group on the pyridine ring.
Pyridine-2-carboxamide: Lacks the methoxy group but retains the carboxamide functionality.
N-(2-Methylpyridin-3-yl)pyridine-2-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: N-(2-Methoxypyridin-3-yl)pyridine-2-carboxamide is unique due to the presence of both the methoxy and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-10(6-4-8-14-12)15-11(16)9-5-2-3-7-13-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDBEZCPDFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
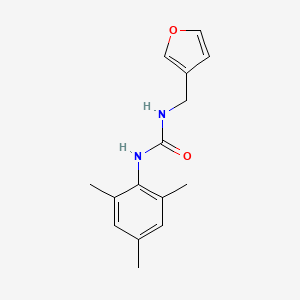
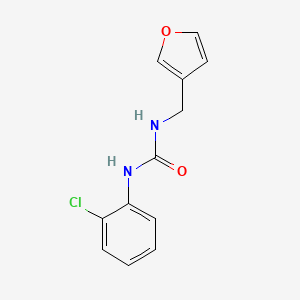

![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
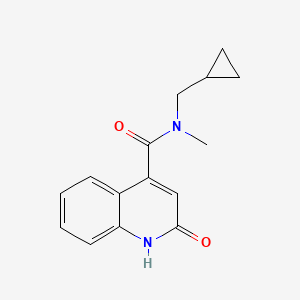
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
